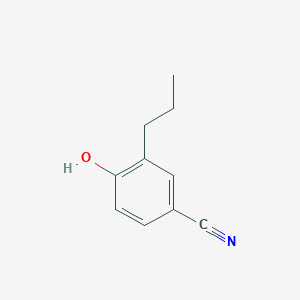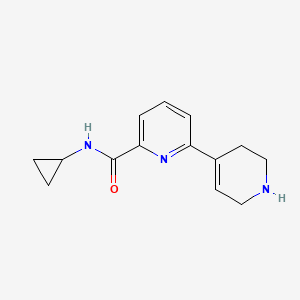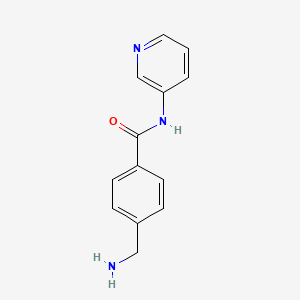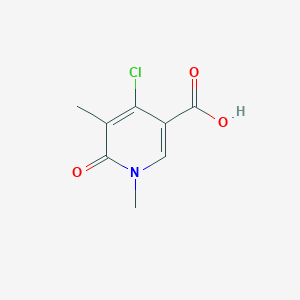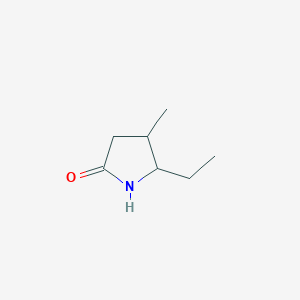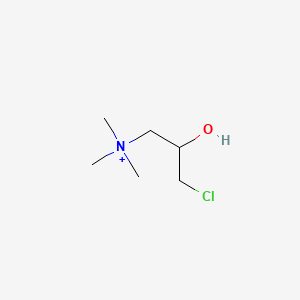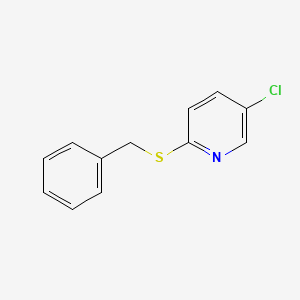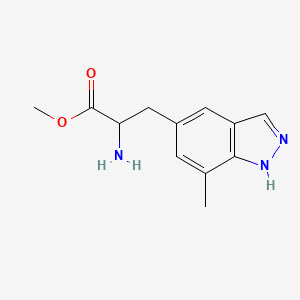
methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole-5-propanoic acid, α-amino-7-methyl-, methyl ester is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol This compound is characterized by its indazole core structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
The synthesis of 1H-Indazole-5-propanoic acid, α-amino-7-methyl-, methyl ester typically involves organic synthesis techniques. One common method includes the reaction of indazole derivatives with appropriate reagents under controlled conditions. For instance, the compound can be synthesized by reacting 1H-indazole-5-carboxylic acid with methylamine and subsequent esterification . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Indazole-5-propanoic acid, α-amino-7-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ester groups are replaced by other functional groups using appropriate nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indazole-5-propanoic acid, α-amino-7-methyl-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indazole-5-propanoic acid, α-amino-7-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The indazole core structure is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Indazole-5-propanoic acid, α-amino-7-methyl-, methyl ester can be compared with other similar compounds, such as:
1H-Indazole-5-propanoic acid, α-amino-7-methyl-, methyl ester, hydrochloride: This compound is a hydrochloride salt form, which may have different solubility and stability properties.
1H-Indazole-5-propanoic acid, α-[[[4-(1,2-dihydro-2-oxo-3-quinolinyl)-1-piperidinyl]carbonyl]amino]-7-methyl-, methyl ester: This derivative has additional functional groups, potentially leading to different biological activities and applications.
The uniqueness of 1H-Indazole-5-propanoic acid, α-amino-7-methyl-, methyl ester lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate |
InChI |
InChI=1S/C12H15N3O2/c1-7-3-8(5-10(13)12(16)17-2)4-9-6-14-15-11(7)9/h3-4,6,10H,5,13H2,1-2H3,(H,14,15) |
InChI Key |
IWYBATOKIPKBEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NN=C2)CC(C(=O)OC)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details


Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


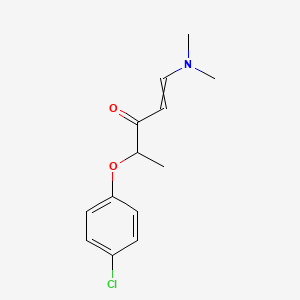
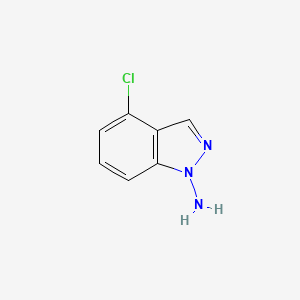

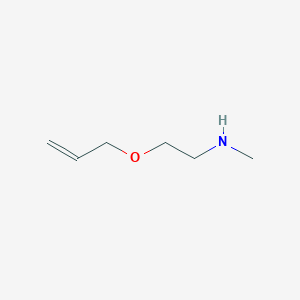
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyridine](/img/structure/B8702320.png)
![tert-Butyl 8-chloro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B8702325.png)
